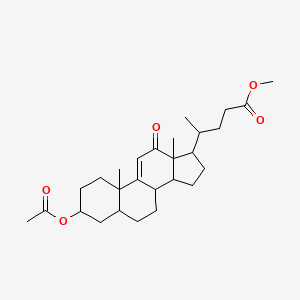
1,2,3,4-Tetra-O-acetyl-b-D-glucuronide benzyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetra-O-acetyl-b-D-glucuronide benzyl ester is a chemical compound widely recognized for its significance in the biomedicine industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4-Tetra-O-acetyl-b-D-glucuronide benzyl ester typically involves the acetylation of b-D-glucuronide followed by esterification with benzyl alcohol. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. The esterification step may require the use of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to promote the formation of the ester bond.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,3,4-Tetra-O-acetyl-b-D-glucuronide benzyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace acetyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.
Substitution: Nucleophiles like ammonia (NH3) or amines in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted glucuronides depending on the nucleophile used.
Applications De Recherche Scientifique
1,2,3,4-Tetra-O-acetyl-b-D-glucuronide benzyl ester has a broad range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: Serves as a model compound for studying glucuronidation processes.
Medicine: Investigated for its potential in cancer treatment due to its tumor-suppressing properties.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents.
Mécanisme D'action
The mechanism by which 1,2,3,4-Tetra-O-acetyl-b-D-glucuronide benzyl ester exerts its effects involves its interaction with specific molecular targets and pathways. In cancer treatment, it is believed to inhibit tumor growth by interfering with cellular signaling pathways that regulate cell proliferation and apoptosis. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in the modulation of enzyme activity related to glucuronidation.
Comparaison Avec Des Composés Similaires
- 1,2,3,4-Tetra-O-acetyl-b-D-glucuronide methyl ester
- 1,2,3,4-Tetra-O-acetyl-b-D-glucopyranose
Comparison: 1,2,3,4-Tetra-O-acetyl-b-D-glucuronide benzyl ester is unique due to its benzyl ester group, which imparts distinct chemical properties and biological activities compared to its methyl ester counterpart. The benzyl ester group enhances its lipophilicity, potentially improving its cellular uptake and bioavailability. This makes it particularly valuable in medicinal chemistry for developing therapeutic agents.
Propriétés
Formule moléculaire |
C21H24O11 |
|---|---|
Poids moléculaire |
452.4 g/mol |
Nom IUPAC |
benzyl 3,4,5,6-tetraacetyloxyoxane-2-carboxylate |
InChI |
InChI=1S/C21H24O11/c1-11(22)28-16-17(29-12(2)23)19(30-13(3)24)21(31-14(4)25)32-18(16)20(26)27-10-15-8-6-5-7-9-15/h5-9,16-19,21H,10H2,1-4H3 |
Clé InChI |
NMPOAPYFTBNPQO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C)C(=O)OCC2=CC=CC=C2)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Indole-1-carboxylic acid, 4-[[(methylsulfonyl)oxy]methyl]-, 1,1-dimethylethyl ester](/img/structure/B12101160.png)


![N-[1-(2-chlorophenyl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12101178.png)




![(3R,4S)-1-(4-fluorophenyl)-3-[2-[2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]ethyl]-4-(4-phenylmethoxyphenyl)azetidin-2-one](/img/structure/B12101218.png)





